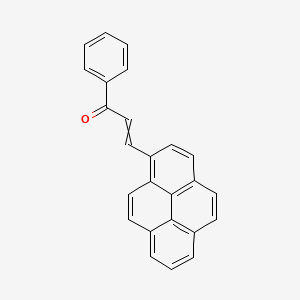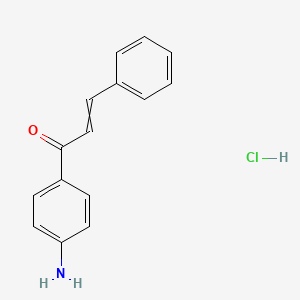![molecular formula C24H36O6 B12571615 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate CAS No. 189456-95-9](/img/structure/B12571615.png)
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate is an organic compound with a complex structure that includes acetyloxy and methoxy functional groups
Vorbereitungsmethoden
The synthesis of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves multiple steps, typically starting with the preparation of the core phenyl structure. The acetyloxy and methoxy groups are introduced through specific reactions such as acetylation and methylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate can be compared with similar compounds such as:
1-(4-Acetoxy-3-methoxyphenyl)allyl acetate: Similar structure but different functional groups.
3-(Acetyloxy)-2-(benzoylamino)-1-phenylpropyl acetate: Contains a benzoylamino group instead of the oxotridecan chain
Eigenschaften
CAS-Nummer |
189456-95-9 |
|---|---|
Molekularformel |
C24H36O6 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
[3-(2-acetyloxy-8-oxotridecyl)-5-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H36O6/c1-5-6-8-11-21(27)12-9-7-10-13-22(29-18(2)25)14-20-15-23(28-4)17-24(16-20)30-19(3)26/h15-17,22H,5-14H2,1-4H3 |
InChI-Schlüssel |
IRSGEMDUJNQUMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCCCCC(CC1=CC(=CC(=C1)OC(=O)C)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


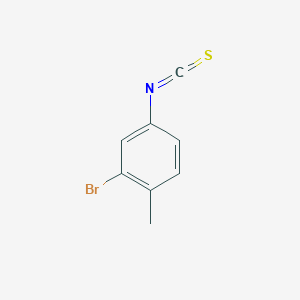
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
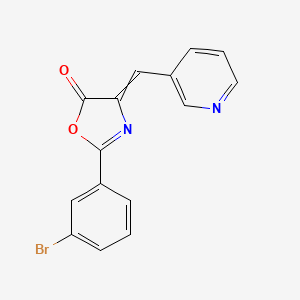
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
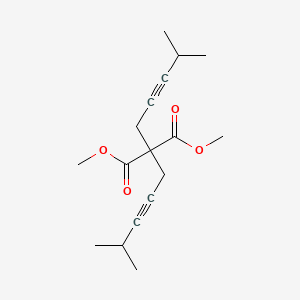
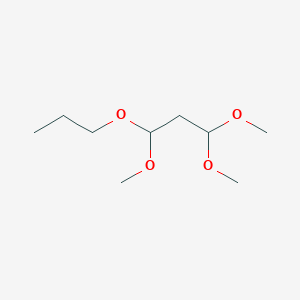
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
